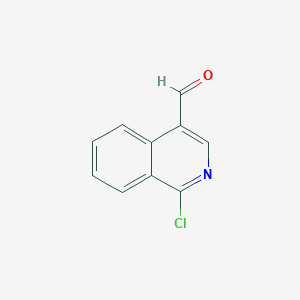

1-Chloroisoquinoline-4-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloroisoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9-4-2-1-3-8(9)7(6-13)5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXPQRXRMAYFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592463 | |

| Record name | 1-Chloroisoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351324-72-6 | |

| Record name | 1-Chloroisoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloroisoquinoline 4 Carbaldehyde and Analogues

Historical and Contemporary Approaches to Isoquinoline-4-carbaldehyde Core Synthesis

The isoquinoline (B145761) core is a fundamental structural motif found in numerous natural products, most notably alkaloids like papaverine (B1678415) and morphine. thieme-connect.de The synthesis of the isoquinoline ring system has been a subject of extensive research for over a century, with the first isolation of isoquinoline from coal tar dating back to 1885. thieme-connect.de Early methods for constructing the isoquinoline nucleus, such as the Bischler-Napieralski and Pictet-Spengler reactions, have become classical mainstays in organic synthesis. organic-chemistry.org These reactions typically involve the cyclization of a β-phenylethylamine derivative.

More contemporary approaches have focused on developing more efficient and versatile methods. For instance, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been developed to produce libraries of substituted isoquinolines. organic-chemistry.org Another modern strategy involves the palladium-catalyzed reductive cyclization of oxazolidine (B1195125) precursors to afford alkene intermediates, which can then be converted to the isoquinoline scaffold under acidic conditions. nih.gov

The introduction of a carbaldehyde group at the C4 position of the isoquinoline ring presents a specific synthetic challenge. Direct formylation of the pre-formed isoquinoline ring is one approach. Alternatively, the aldehyde functionality, or a precursor, can be incorporated into one of the starting materials before the cyclization reaction that forms the isoquinoline core.

Regioselective Chlorination Strategies at the C1 Position of Isoquinoline Systems

The introduction of a chlorine atom specifically at the C1 position of the isoquinoline ring requires a regioselective approach. The electron-withdrawing nature of the imine nitrogen in the isoquinoline ring influences the reactivity of the various positions. thieme-connect.de

One common and effective method for the C1 chlorination of isoquinolines is through the treatment of the corresponding isoquinolin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com This reaction proceeds via the conversion of the lactam to the corresponding chloro-substituted aromatic system. For example, 1-chloroisoquinoline (B32320) can be synthesized from isoquinolin-1(2H)-one (isocarbostyril) with a high yield using phosphorus oxychloride. chemicalbook.com

Another strategy involves the N-oxidation of the isoquinoline ring, followed by treatment with a chlorinating agent. For instance, isoquinoline N-oxide can be reacted with phosphorus oxychloride to yield 1-chloroisoquinoline. chemicalbook.com A novel method has also been developed for the regioselective halogenation of fused heterocyclic N-oxides using a Vilsmeier reagent, generated in situ from POX₃ and DMF, which acts as both an activating agent and a nucleophilic halide source. researchgate.net

Formylation Reactions at the C4 Position of Isoquinoline Scaffolds

The introduction of a formyl group (carbaldehyde) at the C4 position of the isoquinoline nucleus is a key step in the synthesis of the target molecule. Several formylation methods can be employed.

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce the formyl group.

Another approach involves the metalation of the isoquinoline ring followed by quenching with a formylating agent. For instance, directed ortho-metalation can be used to deprotonate the C4 position, which can then react with an electrophile like DMF.

Furthermore, radical-based methods have emerged as powerful tools for C-H functionalization. While not directly a formylation, the introduction of a group that can be easily converted to an aldehyde is a viable strategy. For example, a visible light-mediated C-H hydroxyalkylation of isoquinolines has been reported, which could potentially be oxidized to the corresponding aldehyde. nih.gov

Convergent and Divergent Synthetic Routes Towards 1-Chloroisoquinoline-4-carbaldehyde

The synthesis of this compound can be approached through either a convergent or a divergent synthetic strategy.

Divergent Synthesis: A divergent synthesis starts from a common intermediate which is then elaborated into a variety of different products. researchgate.net In the context of this compound, a divergent route would involve the synthesis of a common isoquinoline precursor. This precursor would then be subjected to two distinct reactions: a chlorination at the C1 position and a formylation at the C4 position. The order of these reactions could be crucial and would need to be optimized to avoid undesired side reactions. For example, one could start with isoquinoline, perform a regioselective chlorination at C1, and then introduce the carbaldehyde group at C4. Alternatively, formylation could precede chlorination.

A versatile synthesis of substituted isoquinolines has been developed that could be adapted for a divergent approach. harvard.edu This method involves the condensation of lithiated tert-butyl-imines of o-tolualdehyde with nitriles, followed by electrophilic trapping. By choosing the appropriate electrophile, various substituents can be introduced at the C4 position.

Optimization of Reaction Conditions, Catalysis, and Yield Enhancement Studies

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. sigmaaldrich.com This includes factors such as the choice of solvent, temperature, reaction time, and catalyst. nih.gov

For the chlorination step using reagents like phosphorus oxychloride, the temperature and reaction time are critical parameters to control to maximize the yield and minimize the formation of byproducts. chemicalbook.com Similarly, in formylation reactions, the choice of the formylating agent and the reaction conditions can significantly impact the outcome.

Catalysis plays a crucial role in many of the modern synthetic methods. For instance, palladium-catalyzed cross-coupling reactions are often employed in the construction of the isoquinoline core or in the introduction of substituents. nih.gov The choice of the palladium catalyst and the ligands can have a profound effect on the reaction's efficiency and selectivity. High-throughput screening methods are increasingly being used to rapidly identify the optimal catalyst and reaction conditions for a given transformation. nih.gov

Synthetic Data Overview

| Step | Reaction Type | Reagents and Conditions | Key Considerations |

| Isoquinoline Core Synthesis | Bischler-Napieralski/Pictet-Spengler | β-phenylethylamine derivative, acid catalyst, heat or microwave | Classical methods, can be adapted for various substitutions. organic-chemistry.org |

| Palladium-catalyzed cyclization | Oxazolidine precursor, Pd catalyst, acid | Modern, versatile method. nih.gov | |

| C1-Chlorination | From isoquinolin-1(2H)-one | POCl₃ or SOCl₂, heat | High yield, common method. chemicalbook.com |

| From isoquinoline N-oxide | POCl₃, heat | Alternative to using the lactam. chemicalbook.com | |

| Vilsmeier-based halogenation | POX₃, DMF | For N-oxides, regioselective. researchgate.net | |

| C4-Formylation | Vilsmeier-Haack | POCl₃, DMF | Classical formylation of electron-rich systems. |

| Metalation-Formylation | Organolithium reagent, DMF | Requires careful control of regioselectivity. |

Chemical Reactivity and Transformation Mechanisms of 1 Chloroisoquinoline 4 Carbaldehyde

Reactivity of the Aldehyde Group (C4-Carbaldehyde)

The carbaldehyde group at the C4 position is a classic electrophilic center, susceptible to a range of nucleophilic attacks and redox transformations. Its reactivity is modulated by the electron-withdrawing nature of the nitrogen atom within the isoquinoline (B145761) ring system.

Nucleophilic Addition Reactions and Stereochemical Control

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. libretexts.org This reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the final addition product. libretexts.org The reactivity of the aldehyde is generally higher than that of a ketone due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org

Strong, irreversible nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) add to the aldehyde to form secondary alcohols after an aqueous workup. masterorganicchemistry.com Weaker, reversible nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group. libretexts.org For instance, in the presence of an acid or base catalyst, water can add to form a hydrate (B1144303) (gem-diol). d-nb.info

| Nucleophile Type | Reagent Example | Product Type | Reversibility |

| Strong (Hard) | Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohol | Irreversible |

| Organolithium Reagents (e.g., n-BuLi) | Secondary Alcohol | Irreversible | |

| Hydride Reagents (e.g., LiAlH₄) | Primary Alcohol | Irreversible | |

| Weak (Soft) | Alcohols (e.g., CH₃OH) | Hemiacetal / Acetal | Reversible |

| Amines (e.g., RNH₂) | Imine (Schiff Base) | Reversible | |

| Cyanide (e.g., NaCN) | Cyanohydrin | Reversible |

This table presents typical nucleophilic addition reactions applicable to the aldehyde group.

Stereochemical control can be a significant factor when the incoming nucleophile or the parent molecule contains chiral centers, though for the achiral 1-chloroisoquinoline-4-carbaldehyde, addition of a non-chiral nucleophile results in a racemic mixture if a new stereocenter is formed.

Oxidation and Reduction Pathways for Carbaldehyde Interconversions

The aldehyde group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of the aldehyde to a primary alcohol, (1-chloroisoquinolin-4-yl)methanol, is a common transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. libretexts.orgopenstax.org NaBH₄ is a milder reagent, often used in alcoholic solvents, while the more reactive LiAlH₄ requires anhydrous conditions (e.g., THF, diethyl ether) followed by a careful aqueous workup. libretexts.orgopenstax.org

Oxidation: Oxidation of the aldehyde group yields 1-chloroisoquinoline-4-carboxylic acid, a valuable intermediate for further derivatization. nih.gov A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ or K₂Cr₂O₇ in sulfuric acid) are effective, though they can be harsh. libretexts.org Milder, more selective methods, such as the Tollens' test (using [Ag(NH₃)₂]OH), can also be used and serve as a qualitative test for aldehydes. libretexts.org Other modern methods include using reagents like pyridinium (B92312) chlorochromate (PCC) with an co-oxidant or employing organocatalytic aerobic oxidation conditions. organic-chemistry.orgnih.gov

| Transformation | Reagent(s) | Product |

| Reduction | 1. LiAlH₄2. H₂O | (1-Chloroisoquinolin-4-yl)methanol |

| NaBH₄, CH₃OH | (1-Chloroisoquinolin-4-yl)methanol | |

| Oxidation | CrO₃, H₂SO₄, H₂O | 1-Chloroisoquinoline-4-carboxylic acid |

| KMnO₄, NaOH, H₂O | 1-Chloroisoquinoline-4-carboxylic acid | |

| Tollens' Reagent ([Ag(NH₃)₂]OH) | 1-Chloroisoquinoline-4-carboxylate |

This table summarizes common redox reactions for the interconversion of the carbaldehyde group.

Condensation Reactions and Imino/Enamine Formation

The aldehyde group readily undergoes condensation reactions with primary and secondary amines. rsc.org The reaction with a primary amine (R-NH₂), typically under mildly acidic conditions (pH ~5), results in the formation of an imine, also known as a Schiff base. libretexts.org This reversible reaction involves initial nucleophilic addition of the amine to the carbonyl, followed by dehydration to form the C=N double bond. libretexts.org

Reaction with a secondary amine (R₂NH) leads to the formation of an enamine, provided the aldehyde has a proton on the alpha-carbon. However, since this compound lacks an alpha-proton, the initial adduct (a carbinolamine) cannot typically dehydrate to form a stable enamine.

Reactivity of the C1-Chlorine Atom

The chlorine atom at the C1 position of the isoquinoline ring is activated towards substitution, a consequence of the electron-withdrawing effect of the ring nitrogen atom. This makes it a key site for C-C and C-heteroatom bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Leaving Group Effects

The C1 position of the isoquinoline ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). In this two-step mechanism, a nucleophile attacks the carbon bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity is then restored by the expulsion of the chloride leaving group. The presence of the electron-withdrawing aldehyde group at C4 further activates the ring system towards this type of reaction.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For instance, the reaction of 1-chloroisoquinoline (B32320) with various amines in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMSO has been shown to produce 1-aminoisoquinolines. researchgate.net

The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to the trend in acidity (and leaving group ability in Sₙ1/Sₙ2 reactions). This is because the first step, the nucleophilic attack, is typically the rate-determining step, and the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C1-Cl bond is an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While chloroarenes are generally less reactive than the corresponding bromides or iodides, the activated nature of the C1-Cl bond in this system allows it to participate effectively in many of these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the chloro-compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orgwikipedia.org This method is widely used to synthesize biaryl compounds. libretexts.org

Sonogashira Coupling: This involves the coupling of the chloro-compound with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, to form an alkynylated isoquinoline. organic-chemistry.orgwikipedia.org Copper-free conditions have also been developed. libretexts.org The chloro-substituent on similar heterocyclic aldehydes has been shown to be a viable leaving group for this reaction. researchgate.net

Heck-Mizoroki Coupling: In this reaction, the chloro-compound is coupled with an alkene in the presence of a palladium catalyst and a base to form a vinylated isoquinoline. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the chloro-compound with a primary or secondary amine. organic-chemistry.orgwikipedia.org It offers a broad substrate scope and functional group tolerance, often succeeding where traditional SNAr reactions may fail. libretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-Arylisoquinoline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-Alkynylisoquinoline |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-Alkenylisoquinoline |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 1-Amino-isoquinoline |

This table provides an overview of common cross-coupling reactions applicable to the C1-chloro position.

Palladium-Catalyzed Transformations (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at the C1 position of the isoquinoline ring serves as an excellent electrophilic partner. nih.govchemistnotes.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or its ester, to form a C-C bond. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comberkeley.edu While specific examples with this compound are not extensively documented in premier literature, the reactivity of similar 4-chloroquinoline (B167314) derivatives demonstrates the feasibility of this transformation. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields. wikipedia.orgyoutube.com

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The catalytic cycle is similar to other palladium-catalyzed reactions, beginning with oxidative addition of the C-Cl bond to the Pd(0) center. wikipedia.orglibretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product. libretexts.org The reaction tolerates a wide array of functional groups, making it a versatile method. chemistnotes.com

Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl chloride and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically co-catalyzed by palladium and copper(I) salts. nih.govlibretexts.org The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org The selection of the appropriate phosphine (B1218219) ligand is critical and depends on the specific substrates being coupled. wikipedia.orgwuxiapptec.com The catalytic cycle involves oxidative addition, formation of a palladium-amido complex upon reaction with the amine and base, and finally, reductive elimination to give the arylated amine product. libretexts.org This method has largely superseded classical methods for N-arylation due to its broad substrate scope and high functional group tolerance. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Reactions

| Reaction | Coupling Partner | Key Catalyst Components | Typical Base | Product Type |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(0) complex, Phosphine ligand | Carbonate or Phosphate | 1-Arylisoquinoline-4-carbaldehyde |

| Heck | Alkene (R-CH=CH₂) | Pd(0) complex, Phosphine ligand | Amine (e.g., Et₃N) | 1-(Alkenyl)isoquinoline-4-carbaldehyde |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt | Amine (e.g., Et₃N) | 1-(Alkynyl)isoquinoline-4-carbaldehyde |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) complex, Phosphine ligand | t-Butoxide or Carbonate | 1-(Amino)isoquinoline-4-carbaldehyde |

Manganese-Catalyzed Transformations

Manganese-catalyzed cross-coupling has emerged as a more economical and environmentally friendly alternative to palladium-based systems. organic-chemistry.org These reactions often proceed via radical mechanisms. dtu.dk Manganese chloride (MnCl₂) is a common catalyst for coupling aryl halides with Grignard reagents or for C-N bond formation with nitrogen nucleophiles. rsc.orgacs.org For C-N coupling, a system using MnCl₂ with a diamine ligand in water has been shown to be effective for various aryl halides. rsc.org While the direct application to this compound is not widely reported, the established reactivity of manganese catalysts with other aryl chlorides suggests its potential applicability. dtu.dknih.gov

Other Metal-Mediated or Catalyzed Coupling Processes

Besides palladium and manganese, other transition metals like copper, iron, and nickel are also employed in cross-coupling reactions involving aryl chlorides. nih.govnih.gov Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds, although they often require harsh conditions. Modern variations have improved the scope and mildness of these transformations. Iron-catalyzed cross-coupling offers a cheap, non-toxic alternative, often involving radical pathways. nih.gov Nickel catalysts are particularly effective for coupling unreactive aryl chlorides.

Radical Reactions and Reductive Dehalogenation Strategies

The carbon-chlorine bond in this compound can be cleaved under reductive or radical conditions.

Radical Reactions: The generation of an aryl radical at the C1 position can be initiated photochemically or through the use of radical initiators. researchgate.netyoutube.com This radical can then be trapped by a hydrogen atom source to achieve dehalogenation or participate in further C-C bond-forming reactions. nih.gov For example, photoredox catalysis using an acridine-based catalyst can enable the reductive dehalogenation of a variety of aryl halides. researchgate.net

Reductive Dehalogenation: This process replaces the chlorine atom with a hydrogen atom. It can be achieved through various methods, including catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) with a hydrogen source. organic-chemistry.org Other methods include using reducing agents like zinc powder in the presence of a proton source like aqueous ammonium (B1175870) chloride. psu.edu These reactions can proceed through single-electron transfer (SET) mechanisms, generating a radical anion that subsequently loses a chloride ion. psu.eduorganic-chemistry.org The selective reduction of a C-Cl bond in the presence of other functional groups is a key advantage of certain methods. organic-chemistry.org This transformation is useful for removing the halogen after it has served its purpose as a directing or activating group.

Reactivity of the Isoquinoline Ring System

The inherent electronic properties of the isoquinoline ring govern its reactivity towards electrophiles and in cycloaddition reactions.

Electrophilic Aromatic Substitution on the Benzenoid and Pyridine (B92270) Rings

The isoquinoline ring system consists of two fused rings: a benzene (B151609) ring and a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. quimicaorganica.orggcwgandhinagar.com Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the more electron-rich benzenoid ring. quimicaorganica.orgquimicaorganica.org The positions of attack are primarily C5 and C8, as the cationic intermediates formed (Wheland intermediates) are more stable and can be resonance-delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgarsdcollege.ac.in Reactions such as nitration and sulfonation typically yield a mixture of 5- and 8-substituted products. gcwgandhinagar.comarsdcollege.ac.in However, the presence of the existing chloro and aldehyde substituents on the pyridine ring of this compound will further influence the regioselectivity of any subsequent EAS reactions.

Cycloaddition Reactions Involving the Isoquinoline Core

The isoquinoline nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromaticity makes such reactions less common than for non-aromatic systems. Isoquinolinium salts, formed by N-alkylation, are more reactive in cycloadditions. They can undergo [3+2] or [3+3] cycloadditions. For instance, isoquinoline N-oxides can react with α-halohydroxamates in a base-controlled [3+3] cycloaddition. rsc.org Similarly, C,N-cyclic azomethine imines, which are 1,3-dipoles, can react with dienophiles to form tetrahydroisoquinoline derivatives in [3+2] cycloaddition reactions. nih.gov Intramolecular cycloadditions are also possible where an alkenyl side-chain attached to the isoquinolinium nitrogen reacts across the 1,4-positions of the isoquinoline system. rsc.org

Detailed Mechanistic Investigations of Novel Chemical Transformations

While direct, in-depth mechanistic studies on novel reactions of this compound are limited in publicly accessible literature, its reactivity can be predicted based on the well-established chemistry of its constituent functional groups and the isoquinoline core. The chloro-substituent at the electron-deficient C1 position is a good leaving group, making it susceptible to nucleophilic aromatic substitution and a suitable handle for transition-metal-catalyzed cross-coupling reactions. The aldehyde group at C4 is a versatile functional group that can undergo a variety of condensation and addition reactions.

One area of novel transformations for similar scaffolds involves multicomponent reactions. For instance, the synthesis of a related 3-amino-isoquinoline-4-carbaldehyde has been reported, which then undergoes further ring annulations via a Friedländer-type synthesis. publish.csiro.au This suggests that this compound could potentially participate in similar cascade or multicomponent reactions, where the aldehyde first reacts to form an intermediate that subsequently undergoes cyclization involving the isoquinoline ring.

Another avenue for novel transformations is the C-H functionalization of the isoquinoline core. While the presence of the chloro and aldehyde groups will influence the regioselectivity, modern catalytic methods could enable further substitution on the benzene ring of the isoquinoline. mdpi.com

Hypothetical Novel Transformation: A Multicomponent Reaction

A plausible, though not explicitly reported, novel transformation for this compound could be a one-pot, multicomponent reaction leading to complex heterocyclic systems. For example, a reaction with an active methylene (B1212753) compound (e.g., malononitrile) and a nucleophile (e.g., a substituted aniline) could proceed through an initial Knoevenagel condensation at the aldehyde, followed by a nucleophilic attack at the C1 position, and a subsequent intramolecular cyclization.

Mechanistic Postulate:

Knoevenagel Condensation: The aldehyde group of this compound would react with malononitrile (B47326) in the presence of a base to form a vinylidene intermediate.

Michael Addition/Nucleophilic Aromatic Substitution: The aniline (B41778) could then add to the vinylidene intermediate (Michael addition), or directly displace the chloro group at C1. The specific pathway would depend on the reaction conditions and the nucleophilicity of the aniline.

Intramolecular Cyclization: The resulting intermediate, now containing a tethered nucleophilic nitrogen, could undergo an intramolecular cyclization onto the newly formed double bond or another electrophilic site, leading to a polycyclic aromatic system.

Below is a table summarizing potential transformations and the key mechanistic steps, based on analogous reactions reported for similar compounds.

| Reaction Type | Reactants | Catalyst/Reagent | Key Mechanistic Steps | Potential Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination | 1-Arylisoquinoline-4-carbaldehyde |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Oxidative addition, Amine coordination, Reductive elimination | 1-Amino-isoquinoline-4-carbaldehyde |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination | 1-Alkynylisoquinoline-4-carbaldehyde |

| Wittig Reaction | Phosphonium ylide | Base | Nucleophilic attack, Oxaphosphetane formation, Elimination | 1-Chloro-4-(alkenyl)isoquinoline |

| Condensation Reaction | Active methylene compound | Base | Knoevenagel condensation | 1-Chloro-4-(substituted vinyl)isoquinoline |

| Reductive Amination | Amine, Reducing agent | Acid/Base catalyst | Imine formation, Reduction | 1-Chloro-4-(aminomethyl)isoquinoline |

It is important to reiterate that these are postulated reaction pathways based on established chemical principles and the reactivity of similar molecules. Detailed experimental and computational studies would be necessary to fully elucidate the mechanisms of novel transformations for this compound.

Derivatization Strategies and Advanced Synthetic Applications

Accessing Novel Functionalized Isoquinoline (B145761) Derivatives

The dual reactivity of 1-chloroisoquinoline-4-carbaldehyde allows for the selective synthesis of a vast array of functionalized isoquinoline derivatives. The chlorine atom at the C1 position can be readily displaced by various nucleophiles, while the aldehyde group at C4 can be transformed into numerous other functional groups.

Reactions at the C1 Position: The C1 position of the isoquinoline ring is electron-deficient and is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an excellent leaving group, enabling reactions with a wide range of nucleophiles. For instance, reactions with nitrogen nucleophiles like amines and hydrazines yield 1-amino- and 1-hydrazinoisoquinoline derivatives, respectively. Similarly, oxygen nucleophiles (e.g., alkoxides, phenoxides) and sulfur nucleophiles (e.g., thiolates) can be employed to introduce new C-O and C-S bonds. mdpi.com The reaction with sodium azide (B81097) is a particularly useful transformation that provides access to tetrazole-fused systems. mdpi.com

Reactions at the C4-Carbaldehyde Group: The aldehyde functionality is a versatile handle for molecular elaboration. It can undergo:

Oxidation: To form the corresponding 1-chloroisoquinoline-4-carboxylic acid.

Reduction: To yield (1-chloroisoquinolin-4-yl)methanol.

Condensation Reactions: Such as Knoevenagel condensation with active methylene (B1212753) compounds or Wittig reactions with phosphoranes to form new carbon-carbon double bonds at the C4 position.

Reductive Amination: To introduce substituted aminomethyl groups.

These transformations allow for the introduction of a wide variety of substituents and functional groups onto the isoquinoline core, making it a valuable precursor for creating libraries of compounds for medicinal chemistry and materials science.

Table 1: Derivatization Reactions of this compound

| Position | Reaction Type | Reagent(s) | Resulting Functional Group |

| C1 | Nucleophilic Substitution | Amines (R-NH₂) | 1-Amino (R-NH-) |

| C1 | Nucleophilic Substitution | Hydrazine (N₂H₄) | 1-Hydrazino (H₂N-NH-) |

| C1 | Nucleophilic Substitution | Sodium Azide (NaN₃) | 1-Azido (-N₃) |

| C1 | Nucleophilic Substitution | Thiolates (R-S⁻) | 1-Thioether (R-S-) |

| C4 | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| C4 | Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) |

| C4 | Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| C4 | Knoevenagel Condensation | CH₂(CN)₂, Malonates | Substituted Alkene |

Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of the chloro and aldehyde functionalities on the isoquinoline framework makes this compound an exceptional precursor for the synthesis of polycyclic heterocyclic systems. These reactions often proceed via a sequence involving modification of one functional group followed by an intramolecular cyclization that engages the second group.

One of the most direct methods for forming a fused ring system is through the reaction with sodium azide. This reaction initially leads to the formation of 1-azidoisoquinoline-4-carbaldehyde. The azide can then undergo an intramolecular cyclization onto the adjacent ring nitrogen, resulting in the formation of a tetrazolo[5,1-a]isoquinoline system, a reaction analogous to that seen in related chloroquinoline aldehydes. mdpi.com

Furthermore, the aldehyde group can be converted into a suitable nucleophilic or electrophilic center to facilitate intramolecular cyclization. For example:

The aldehyde can be converted to an oxime, which can then be reduced to an aminomethyl group. This amine could potentially be used in a subsequent intramolecular nucleophilic substitution of the C1-chloride to form a bridged system, depending on the chain length and reaction conditions.

Condensation of the aldehyde with a binucleophile, such as ethylenediamine (B42938) or 2-aminophenol, can lead to the formation of an intermediate that subsequently cyclizes by displacing the C1-chloride to generate complex fused heterocycles like imidazo[2,1-a]isoquinolines or benzoxazino[2,3-a]isoquinolines.

These strategies provide powerful tools for building molecular complexity and accessing novel heterocyclic scaffolds from a simple starting material. rsc.orgresearchgate.net

Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures

A "building block" in organic synthesis is a molecule that can be used to introduce a specific, often complex, structural motif into a larger target molecule. mdpi.com this compound perfectly fits this description as it allows for the incorporation of the substituted isoquinoline core into more elaborate organic architectures. Its bifunctionality is key to its utility, enabling it to be linked to other molecular fragments in a controlled and sequential manner.

For example, in the synthesis of potential bioactive compounds, the aldehyde can be used as a connection point in a Wittig or Horner-Wadsworth-Emmons reaction to link the isoquinoline core to another part of the molecule via a carbon-carbon double bond. Subsequently, the C1-chloro group can be substituted in a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to attach another aryl or heteroaryl group. This modular approach is highly valuable in drug discovery for the rapid assembly of diverse molecular structures for biological screening.

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govresearchgate.net The aldehyde group of this compound makes it a prime candidate for participation in several classical and modern MCRs.

While specific literature on MCRs involving this exact compound is sparse, its reactivity as an aromatic aldehyde allows for predictable participation in several well-known MCRs:

Hantzsch Dihydropyridine Synthesis: It can serve as the aldehyde component, reacting with two equivalents of a β-ketoester and ammonia (B1221849) (or an ammonium (B1175870) salt) to produce 1,4-dihydropyridines bearing a 1-chloroisoquinoline (B32320) substituent. nih.gov

Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for generating peptide-like scaffolds. The aldehyde group can react with an amine, an isocyanide, and a carboxylic acid (Ugi 4-component reaction) or just an isocyanide and a carboxylic acid (Passerini 3-component reaction) to create complex α-acylamino carboxamides. nih.gov

Povarov Reaction: This reaction involves an aromatic amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. This compound could serve as the aldehyde component in this process.

The ability to engage in MCRs significantly enhances the value of this compound as a building block, allowing for the rapid construction of highly complex and diverse molecular libraries from simple precursors. rsc.orgbeilstein-journals.org

Development of Stereoselective and Enantioselective Transformations

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. The prochiral aldehyde group of this compound is an ideal handle for introducing a stereocenter into the molecule.

Enantioselective Reduction: The aldehyde can be reduced to a primary alcohol, creating a new stereocenter if the molecule is appropriately substituted. This can be achieved with high enantioselectivity using well-established catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands (e.g., Noyori's asymmetric hydrogenation). google.commdpi.com The resulting chiral alcohol, (R)- or (S)-(1-chloroisoquinolin-4-yl)methanol, is a valuable chiral building block for further synthesis.

Enantioselective Nucleophilic Addition: The addition of carbon nucleophiles (e.g., organozinc, Grignard, or organolithium reagents) to the aldehyde can also be rendered enantioselective. This is often achieved by using chiral ligands, additives, or catalysts that create a chiral environment around the carbonyl group, directing the nucleophile to one of the two enantiotopic faces of the aldehyde. mdpi.comnih.gov Organocatalysis, in particular, offers powerful methods for the enantioselective addition of various nucleophiles to α,β-unsaturated aldehydes, a strategy that could be adapted for this substrate after initial modification. nih.govmdpi.com

These stereoselective transformations open the door to the asymmetric synthesis of complex natural products and chiral drugs starting from this versatile, achiral precursor. rsc.org

Advanced Spectroscopic and Structural Characterization of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: This one-dimensional technique provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (splitting) reveal the number of neighboring protons, allowing for the piecing together of molecular fragments. For a hypothetical Schiff base derivative formed from 1-chloroisoquinoline-4-carbaldehyde and an aniline (B41778), one would expect to see characteristic signals for the aromatic protons on both the isoquinoline (B145761) and aniline rings, as well as a distinctive singlet for the imine proton (-CH=N-).

¹³C NMR: This technique probes the carbon backbone of a molecule. Each unique carbon atom typically gives rise to a distinct signal, providing a count of the non-equivalent carbons. The chemical shift of each signal indicates the type of carbon (e.g., sp³, sp², sp) and its functionalization. In a derivative of this compound, one would expect to see signals corresponding to the carbons of the isoquinoline core and any newly introduced functional groups.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled to each other. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). These 2D experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.

A data table for a hypothetical derivative would resemble the following, based on data formats found for related compounds mdpi.com:

| Technique | Expected Observations for a Hypothetical Derivative |

| ¹H NMR | Signals for aromatic protons, imine proton, and any substituent protons. |

| ¹³C NMR | Signals for isoquinoline carbons, imine carbon, and substituent carbons. |

| COSY | Correlations between adjacent aromatic protons. |

| HSQC | Correlations between each proton and its directly attached carbon. |

| HMBC | Correlations from the imine proton to carbons in the isoquinoline and substituent rings. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: In the IR spectrum of a derivative of this compound, the disappearance of the strong carbonyl (C=O) stretching band from the starting aldehyde (typically around 1680-1700 cm⁻¹) and the appearance of a new C=N (imine) stretching band (around 1600-1650 cm⁻¹) would be key evidence of a successful Schiff base formation. Other characteristic bands would include C-Cl stretching, aromatic C=C stretching, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong Raman signals. It is particularly useful for identifying non-polar bonds that may be weak in the IR spectrum.

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| Aldehyde C=O (starting material) | 1680 - 1700 | Moderate |

| Imine C=N (product) | 1600 - 1650 | Strong |

| Aromatic C=C | 1450 - 1600 | Strong |

| C-Cl | 600 - 800 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isoquinoline ring system is a chromophore that absorbs UV light. Modification of the aldehyde group to form a more extended conjugated system, such as an imine or a vinyl group, would be expected to cause a bathochromic (red) shift in the maximum absorbance (λ_max) to a longer wavelength. This shift indicates a change in the electronic structure and an extension of the π-conjugated system. Analysis of related quinoline (B57606) derivatives has shown distinct absorption maxima that are dependent on the chemical structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. HRMS can measure mass to within a few parts per million, enabling the unambiguous determination of the chemical formula of a derived product. This is critical for confirming the identity of a newly synthesized compound and distinguishing it from other possibilities. For a chlorinated compound, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the mass spectrum, providing further confirmation of its presence.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths & Angles | Precise geometric parameters of the molecule. |

| Torsion Angles | Information about the conformation of the molecule. |

| Intermolecular Interactions | Details on how molecules pack together in the solid state. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of 1-Chloroisoquinoline-4-carbaldehyde. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable geometric and conformational arrangement. nih.govnih.govwikipedia.org

Table 1: Calculated Geometrical Parameters for this compound (Optimized with DFT) Note: This table presents hypothetical, representative data based on calculations for analogous structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-Cl | 1.735 |

| Bond Length (Å) | C4-C11 (aldehyde) | 1.485 |

| Bond Length (Å) | C11=O12 | 1.215 |

| Bond Angle (°) | Cl-C1-N2 | 123.5 |

| Bond Angle (°) | C3-C4-C11 | 121.0 |

| Dihedral Angle (°) | C3-C4-C11-O12 | 0.0 / 180.0 |

Prediction of Spectroscopic Properties through Computational Methods and Comparison with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. nih.govunibo.it For this compound, theoretical vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra can be calculated.

DFT calculations can predict the vibrational frequencies and their corresponding intensities in IR and Raman spectra. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. This allows for precise assignment of vibrational modes to specific molecular motions. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. eurjchem.com Comparing the predicted chemical shifts with experimental data helps to confirm the molecular structure and its conformational state in solution. eurjchem.com

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data Note: This table illustrates the typical correlation between calculated and experimental values.

| Spectrum | Feature | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR | C=O Stretch (cm⁻¹) | 1715 | 1700 |

| FT-IR | C-Cl Stretch (cm⁻¹) | 780 | 765 |

| ¹H NMR | Aldehyde H (ppm) | 10.15 | 10.08 |

| ¹³C NMR | Aldehyde C (ppm) | 192.5 | 191.8 |

| ¹³C NMR | C1-Cl (ppm) | 150.8 | 150.1 |

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Descriptors (e.g., Fukui functions, electrostatic potential surface)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. cureffi.orglibretexts.org For this compound, the energy and distribution of these orbitals determine its behavior as an electrophile or nucleophile.

The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. eurjchem.com The spatial distribution of the HOMO indicates the most likely sites for electrophilic attack, while the LUMO distribution points to the sites susceptible to nucleophilic attack. wikipedia.orgyoutube.com

Chemical reactivity descriptors derived from DFT, such as Fukui functions and the Molecular Electrostatic Potential (MEP) surface, provide a more quantitative picture. eurjchem.comwikipedia.org The Fukui function predicts which atoms in the molecule are most likely to accept or donate electrons. nih.govscm.com The MEP surface visually maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show a negative potential (red/yellow) around the aldehyde oxygen and the isoquinoline (B145761) nitrogen, indicating sites for electrophilic attack, and a positive potential (blue) around the aldehyde hydrogen and parts of the aromatic system, indicating sites for nucleophilic attack.

Table 3: Calculated FMO Energies and Reactivity Descriptors Note: This table contains representative theoretical values.

| Descriptor | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -2.15 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.70 | High kinetic stability |

| Chemical Potential (µ) | -4.50 | Escaping tendency of electrons |

| Global Hardness (η) | 2.35 | Resistance to charge transfer |

Reaction Pathway Analysis, Transition State Modeling, and Mechanistic Validation

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. nih.govscilit.com For this compound, this includes modeling its synthesis and subsequent reactions.

For instance, the Vilsmeier-Haack reaction is a common method for formylating aromatic rings and could be a potential synthetic route. semanticscholar.org Quantum chemical calculations can model the entire reaction pathway, identifying the structures of intermediates and, crucially, the transition states that connect them. By calculating the activation energies associated with each transition state, the rate-determining step of the mechanism can be identified. This mechanistic validation helps in optimizing reaction conditions to improve yield and selectivity. Similarly, the reactivity of the aldehyde group in nucleophilic addition reactions can be modeled to predict reaction outcomes and stereoselectivity.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.comyoutube.com MD simulations model the atomic motions of this compound by solving Newton's equations of motion, offering insights into its conformational dynamics and interactions with its environment, such as a solvent. youtube.com

By simulating the molecule in a solvent box (e.g., water or DMSO), one can observe how solvent molecules arrange around it and how this affects its conformational preferences. The simulation trajectory can be analyzed to map the conformational landscape, revealing the relative populations of different conformers and the energy barriers for interconversion between them. This is particularly useful for understanding how the molecule behaves in a realistic chemical setting, which is often dynamic and complex.

Derivation of Structure-Reactivity Relationships from a Theoretical Perspective

The ultimate goal of these computational studies is to build a comprehensive understanding of the relationship between the molecular structure of this compound and its chemical reactivity. Theoretical calculations provide a bridge between the static picture of the molecule and its dynamic chemical behavior.

The presence of the electron-withdrawing chlorine atom at the C1 position and the carbaldehyde group at the C4 position significantly influences the electronic properties of the isoquinoline ring system. DFT calculations quantify this influence through charge distribution analysis and FMO energies. eurjchem.com The computed MEP surface and Fukui indices pinpoint the most reactive sites, guiding the prediction of how the molecule will interact with various reagents. wikipedia.org For example, the electrophilic character of the aldehyde carbon, enhanced by the aromatic system, can be quantified and correlated with its susceptibility to nucleophilic attack. By integrating findings from quantum mechanics, FMO theory, and molecular dynamics, a robust, theoretically-grounded model of structure and reactivity is established.

Emerging Applications and Future Research Trajectories

Utilization in Catalyst Design and Ligand Synthesis for Organic Reactions

The isoquinoline (B145761) scaffold is a recognized privileged structure in the design of ligands for asymmetric catalysis. nih.gov The nitrogen atom within the isoquinoline ring system can effectively coordinate with transition metals, forming stable and catalytically active complexes. The presence of both a chloro and a carbaldehyde functional group on 1-chloroisoquinoline-4-carbaldehyde offers multiple points for modification, allowing for the synthesis of a diverse library of ligands.

The aldehyde group can be readily converted into various other functionalities, such as imines, alcohols, or nitriles, which can then act as coordinating sites in a ligand. For instance, condensation of the aldehyde with chiral amines can produce chiral imine ligands. These ligands, upon coordination with metals like palladium or rhodium, have the potential to catalyze a range of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions. nih.gov

Furthermore, the chlorine atom at the 1-position is susceptible to nucleophilic substitution, enabling the introduction of different donor atoms like oxygen, sulfur, or phosphorus. This allows for the synthesis of bidentate or pincer-type ligands where the isoquinoline nitrogen and the newly introduced group can chelate to a metal center. The electronic properties of the resulting catalyst can be fine-tuned by varying the substituent introduced, thereby influencing the catalyst's activity and selectivity.

Table 1: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Transformation of this compound | Potential Catalytic Applications |

| Chiral Imine Ligands | Condensation of the aldehyde with chiral primary amines. | Asymmetric hydrogenation, hydrosilylation, and C-C bond formation. |

| Bidentate N,O-Ligands | Reduction of the aldehyde to an alcohol and subsequent etherification with a coordinating group. | Enantioselective aldol (B89426) reactions and Michael additions. |

| Bidentate N,P-Ligands | Nucleophilic substitution of the chlorine with a phosphine-containing nucleophile. | Asymmetric cross-coupling reactions (e.g., Suzuki, Heck). |

| Pincer Ligands | Multi-step synthesis involving modification of both the aldehyde and chloro groups. | Dehydrogenation reactions and C-H activation. |

While specific studies on ligands derived directly from this compound are not yet prevalent in the literature, the established importance of isoquinoline-based ligands provides a strong rationale for its exploration in this area. nih.gov

Potential in Advanced Materials Science (e.g., organic electronics, optoelectronics, polymers)

The photophysical properties of quinoline (B57606) and isoquinoline derivatives have garnered significant interest for their potential applications in organic electronics and optoelectronics. mdpi.comresearchgate.net These compounds often exhibit fluorescence and can act as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The extended π-system of the isoquinoline core in this compound suggests that it and its derivatives could possess interesting electronic and optical properties.

The aldehyde and chloro functionalities serve as handles for the synthesis of larger conjugated systems. For example, the aldehyde group can undergo Knoevenagel or Wittig-type reactions to extend the π-conjugation, a key factor in tuning the absorption and emission properties of organic materials. mdpi.com The chlorine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to link the isoquinoline unit to other aromatic or heteroaromatic systems, creating donor-acceptor architectures. These architectures are crucial for efficient charge separation and transport in organic solar cells. researchgate.net

Furthermore, this compound can be a monomer for the synthesis of novel polymers. Polyquinolines and polyisoquinolines are known for their high thermal stability and potential as high-performance materials. researchgate.net The aldehyde group can participate in polymerization reactions, for example, through polycondensation with suitable co-monomers. The resulting polymers could exhibit unique optical and electronic properties, making them candidates for applications in flexible displays, organic transistors, and sensors.

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Material Type | Synthetic Strategy | Potential Application |

| Fluorescent Dyes | Modification of the aldehyde group to tune the electronic properties. | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors |

| Organic Semiconductors | Extension of π-conjugation via reactions at the aldehyde and chloro positions. | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| High-Performance Polymers | Polymerization involving the aldehyde functionality. | Thermally stable plastics, materials for flexible electronics |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The planar structure and the presence of a nitrogen heteroatom make isoquinoline derivatives interesting candidates for studies in supramolecular chemistry. bohrium.com These molecules can participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding, leading to the formation of ordered supramolecular architectures. The aldehyde group in this compound can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding.

The self-assembly of isoquinoline-based molecules can lead to the formation of various nanostructures, including nanofibers, vesicles, and gels. bohrium.com These self-assembled materials can have applications in areas such as drug delivery, tissue engineering, and sensing. By modifying the substituents on the isoquinoline core of this compound, it is possible to control the self-assembly process and the morphology of the resulting nanostructures. For instance, attaching long alkyl chains could promote the formation of liquid crystalline phases or self-assembled monolayers on surfaces. The study of the self-assembly of derivatives of this compound is a promising area for future research.

Development of Sustainable and Green Synthetic Methodologies Employing this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste and environmental impact. nih.govscienceopen.com The development of sustainable methods for the synthesis and derivatization of this compound is an important research direction. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. nih.gov

For example, exploring one-pot, multi-component reactions to synthesize complex molecules from this compound in a single step would be a significant advancement in terms of atom economy and efficiency. Furthermore, investigating the use of biocatalysis for the selective transformation of the aldehyde or other parts of the molecule could lead to more environmentally friendly synthetic routes. The development of such green methodologies will be crucial for the large-scale production and application of this compound and its derivatives. researchgate.net

Identification of Unexplored Reactivity Patterns and Addressing Current Synthetic Challenges

While the reactivity of the aldehyde and the chloro-substituent on the isoquinoline ring are generally predictable, there may be unexplored reactivity patterns for this compound. The interplay between the electron-withdrawing aldehyde group and the chloro substituent, as well as the isoquinoline ring system, could lead to unique and unexpected chemical behavior.

One area of interest is the exploration of transition-metal-catalyzed C-H activation reactions on the isoquinoline core. Direct functionalization of C-H bonds is a powerful tool in organic synthesis, and identifying conditions for the selective C-H functionalization of this compound would open up new avenues for its derivatization.

Another synthetic challenge is the development of highly regioselective methods for the functionalization of the isoquinoline ring, particularly in the presence of the existing substituents. Overcoming these challenges will require a detailed understanding of the electronic and steric effects governing the reactivity of this molecule. The synthesis of various substituted this compound analogues and a systematic study of their reactivity will be key to unlocking the full synthetic potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloroisoquinoline-4-carbaldehyde, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on isoquinoline precursors. For example, 1,4-dichloroisoquinoline can be modified via phenoxy substitution followed by hydrolysis to introduce the aldehyde group, as demonstrated in the synthesis of analogous chlorinated isoquinolines . Key factors affecting yields include:

-

Temperature control : Higher temperatures (80–100°C) favor nucleophilic substitution but may lead to side reactions.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity.

-

Catalysts : Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates.

-

Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is critical for isolating the aldehyde derivative .

- Data Table :

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1,4-Dichloroisoquinoline | Phenoxy substitution, 90°C | 65–72 | |

| Isoquinoline-4-carbaldehyde | Chlorination (POCl₃, DMF) | 58–63 |

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm and aromatic protons in the δ 7.5–8.5 ppm range.

- ¹³C NMR : Confirm the aldehyde carbon (~190 ppm) and chlorine-substituted quaternary carbon (~140 ppm) .

- X-ray Crystallography : Use SHELX or similar software for single-crystal structure determination. SHELXL is preferred for refining small-molecule structures, with validation via R-factor convergence (<5%) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 191.62 (C₁₀H₆ClNO) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects.

-

Tautomeric Analysis : Use variable-temperature NMR to detect equilibrium between aldehyde and enol forms.

-

Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

-

Cross-Technique Correlation : Overlay X-ray-derived bond lengths/angles with NMR/IR data to confirm consistency .

Q. How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

-

Substrate Screening : Test coupling partners (e.g., boronic acids, amines) under Pd-catalyzed conditions (Suzuki, Buchwald-Hartwig).

-

Kinetic Studies : Monitor reaction progress via HPLC-MS to identify rate-determining steps.

-

Mechanistic Probes : Use deuterated solvents (D₂O, CD₃CN) to detect H/D exchange in intermediates .

- Data-Driven Design :

| Catalyst System | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 88 | 92 | |

| NiCl₂(dppe) | 45 | 78 |

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/ethanol mixtures) to predict solubility and aggregation behavior .

- Docking Studies : For biological applications, dock the compound into protein active sites (e.g., using AutoDock Vina) to assess binding affinity .

Guidance for Reproducibility and Ethical Reporting

- Reproducibility : Document all synthetic steps, including batch-specific variations (e.g., solvent purity, humidity). Use IUPAC nomenclature and avoid ambiguous abbreviations .

- Data Transparency : Include raw spectral data in appendices and processed data in main texts, per standards in the CRC Handbook of Chemistry and Physics .

- Ethical Compliance : Adhere to QA/QC protocols for analytical data (e.g., triplicate measurements, calibration curves) and cite software versions (e.g., SHELXL-2023) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.